3-[(Benzylcarbamothioyl)oxy]-N-(4-methoxyphenyl)benzamide
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Overview
Description
3-[(Benzylcarbamothioyl)oxy]-N-(4-methoxyphenyl)benzamide is an organic compound that features a benzamide core with a benzylcarbamothioyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzylcarbamothioyl)oxy]-N-(4-methoxyphenyl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the benzylcarbamothioyl group, and the attachment of the methoxyphenyl group. Common reagents used in these reactions include benzyl isothiocyanate, 4-methoxyaniline, and benzoyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzylcarbamothioyl)oxy]-N-(4-methoxyphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(Benzylcarbamothioyl)oxy]-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(Benzylcarbamothioyl)oxy]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamothioyl group may form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Benzylcarbamothioyl)oxy]-N-phenylbenzamide
- 3-[(Benzylcarbamothioyl)oxy]-N-(4-chlorophenyl)benzamide
- 3-[(Benzylcarbamothioyl)oxy]-N-(4-nitrophenyl)benzamide
Uniqueness
3-[(Benzylcarbamothioyl)oxy]-N-(4-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
Molecular Formula |
C22H20N2O3S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
O-[3-[(4-methoxyphenyl)carbamoyl]phenyl] N-benzylcarbamothioate |
InChI |
InChI=1S/C22H20N2O3S/c1-26-19-12-10-18(11-13-19)24-21(25)17-8-5-9-20(14-17)27-22(28)23-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,23,28)(H,24,25) |
InChI Key |
WKAOTAJIYLKMEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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